

statistical analysis of Megastigmatrienone data from different origins

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This comparison guide provides a statistical analysis of **Megastigmatrienone** data from different origins, tailored for researchers, scientists, and drug development professionals.

Megastigmatrienone, also known as tabanone, is a key aroma and flavor compound found in a variety of natural products, including tobacco, grapes (and wine), and certain fruits.[1][2][3][4] [5] It is formed from the degradation of carotenoids.[2] This guide offers a comparative overview of its quantitative data from different sources, detailed experimental protocols for its analysis, and insights into its potential biological signaling pathways.

Quantitative Analysis of Megastigmatrienone and its Precursors

Direct comparative data for **Megastigmatrienone** across different origins is not always available in the public domain. However, studies on its precursors and related compounds offer valuable insights into its variable concentrations depending on the source.

Megastigmatrienone Precursors in Tobacco Leaves

A study on the precursors of **megastigmatrienone**, (6R, 9R)-3-oxo- α -ionol- β -D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo- α -ionol- β -D-pyranoside (rsOIPG), in tobacco leaves from seven diverse global regions revealed significant geographical variations. The content of the rsOIPG configuration was notably higher in foreign-sourced tobacco compared to domestic (Chinese) origins, while the rrOIPG configuration was generally more abundant than rsOIPG.[6]



precursors in tobacco leaves.

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Table 1: Quantitative Analysis of Megastigmatrienone Precursors in Tobacco Leaves

Parameter	(6R, 9R)-3-oxo-α-ionol-β-D- glucopyranoside (rrOIPG)	(6R, 9S)-3-oxo-α-ionol-β-D- pyranoside (rsOIPG)	
Linear Range (μg/mL)	25.85 - 258.50	6.28 - 62.75	
Correlation Coefficient (R²)	0.9991	0.9990	
Limit of Detection (μg/mL)	2.5	2.9	
Recovery Rate (%)	83.94	105.90	
Relative Standard Deviation (RSD) (%)	1.22	1.93	
Source: Adapted from a study on megastigmatrienone			

Related Carotenoid Degradation Products in Tobacco

As a proxy for **Megastigmatrienone** levels, the concentrations of other carotenoid-derived compounds in essential oils from different Bulgarian tobacco varieties are presented below.

Table 2: Carotenoid-Related Volatile Compounds in Bulgarian Tobacco Varieties (mg/100g DW)



Tobacco Variety	α-ionone	β-ionone	β-damascenone
Flue-Cured Virginia (FCV)	0.61	Not Reported	1.26
Burley (BU)	0.73	Not Reported	1.35
Oriental (Kr)	0.20	1.08	0.36
Oriental (Pd7)	1.43	Not Reported	1.23

Source: Adapted from a study on carotenoidrelated volatile compounds in tobacco essential oils.[2]

Megastigmatrienone Isomers in Alcoholic Beverages

Five different isomers of **megastigmatrienone** have been quantified in spirits and aged wines, where they contribute to tobacco-like aromas.[3][4][7] Statistical analysis has shown that the levels of megastigma-4,7E,9-trien-3-one can differentiate between freshly-distilled and barrelaged spirits, with aged spirits containing higher amounts.[4][7] Furthermore, the concentrations of the megastigma-4,6Z,8E-trien-3-one isomer could distinguish between Armagnac and Cognac samples.[4][7]

Experimental Protocols

Accurate quantification of **Megastigmatrienone** and its precursors requires specific analytical methodologies.

Analysis of Megastigmatrienone Precursors via UHPLC

A method combining ultrasound-assisted extraction with ultra-high-performance liquid chromatography (UHPLC) has been developed for the quantitative analysis of rrOIPG and rsOIPG in tobacco leaves.[2][6]

Extraction: Ultrasound-assisted extraction.[6]



- Chromatographic System: UHPLC system with a C18 column.[2]
- Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile and water.
- Detection: UV detector set at an appropriate wavelength.[2]
- Quantification: Achieved by comparing the peak areas of samples to a calibration curve prepared with known concentrations of analytical standards.[2][6]

Analysis of Megastigmatrienone via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the quantification of **Megastigmatrienone** in various matrices like tobacco, spirits, and wine.[2][3][7]

- Sample Preparation (HS-SPME): Headspace solid-phase microextraction is a common preparation technique.[1][3]
 - Place 1-5 g of homogenized sample or 5-10 mL of liquid sample into a 20 mL headspace vial.[1]
 - Optionally, add a saturated NaCl solution to enhance the release of volatile compounds.[1]
 - Equilibrate the sample at 40-60 °C for 15-30 minutes.[1]
 - Expose a 65 μm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20-40 minutes.[1][3]
- Gas Chromatography (GC) Conditions:
 - Injector: Splitless mode is often used.
 - Carrier Gas: Helium.
 - Column: A chiral stationary phase (CSP), often cyclodextrin-based, is required for separating enantiomers.[1]
 - Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points.[2]



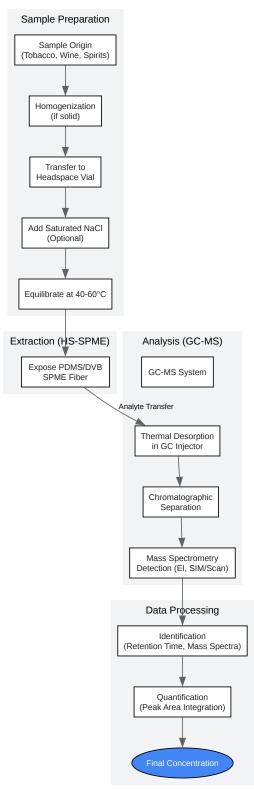




- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).[2]
 - Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis.[2][3]
- Data Analysis: Identification is based on retention time and mass spectrum compared to a reference standard. Quantification is achieved by integrating the peak area and using a calibration curve.[2]

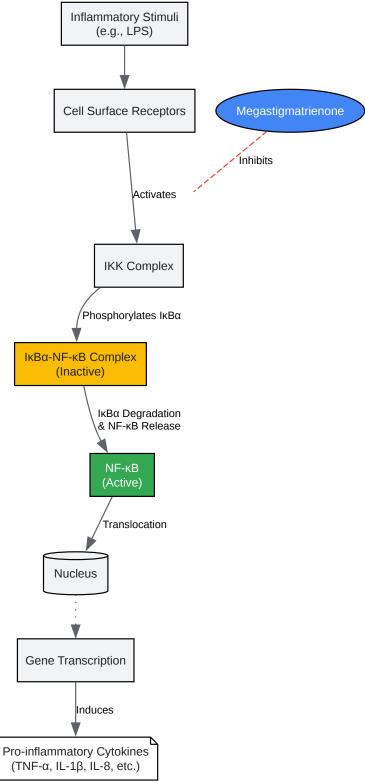


General Workflow for Megastigmatrienone Analysis





Proposed Inhibitory Effect of Megastigmatrienone on the NF-κB Pathway



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